1-Butanol, DMTBS
CAS No.: 37170-50-6
Cat. No.: VC1974548
Molecular Formula: C10H24OSi
Molecular Weight: 188.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37170-50-6 |
|---|---|
| Molecular Formula | C10H24OSi |
| Molecular Weight | 188.38 g/mol |
| IUPAC Name | butoxy-tert-butyl-dimethylsilane |
| Standard InChI | InChI=1S/C10H24OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h7-9H2,1-6H3 |
| Standard InChI Key | GEOXIEOGBKDPPZ-UHFFFAOYSA-N |
| SMILES | CCCCO[Si](C)(C)C(C)(C)C |
| Canonical SMILES | CCCCO[Si](C)(C)C(C)(C)C |
Introduction
Chemical Identity and Structural Properties
1-Butanol, DMTBS is a derivative of the primary alcohol 1-butanol, where the hydroxyl group has been protected with a tert-butyldimethylsilyl (TBDMS or DMTBS) group. This modification significantly alters the chemical behavior and applications of the compound.
Basic Identification
| Property | Value |
|---|---|
| IUPAC Name | butoxy-tert-butyl-dimethylsilane |
| CAS Number | 37170-50-6 |
| Molecular Formula | C₁₀H₂₄OSi |
| Molecular Weight | 188.38 g/mol |
| InChI | InChI=1S/C10H24OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h7-9H2,1-6H3 |
| InChI Key | GEOXIEOGBKDPPZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOSi(C)C(C)(C)C |
The compound consists of a butoxy group attached to a silicon atom that also bears two methyl groups and a tert-butyl group .
Physical Properties
The physical properties of 1-Butanol, DMTBS differ significantly from its parent compound 1-butanol due to the addition of the silyl protecting group. While detailed physical data specific to 1-Butanol, DMTBS is limited in the search results, we can infer some properties based on similar silyl ethers.
For comparison, the parent compound 1-butanol has the following physical properties:
| Property | 1-Butanol Value |
|---|---|
| Physical State | Colorless liquid |
| Melting Point | -89.8°C (183.2 K) |
| Boiling Point | 117.7°C (390.65 K) |
| Density | 0.81 g/cm³ |
| Critical Temperature | 561.15 K |
| Critical Pressure | 4.960 MPa |
| Critical Density | 270.5 kg/m³ |
1-Butanol, DMTBS would be expected to have a higher boiling point and lower polarity compared to 1-butanol due to the bulky silyl group .
Preparation Methods
The synthesis of 1-Butanol, DMTBS involves the protection of the hydroxyl group of 1-butanol with a tert-butyldimethylsilyl group. Several methods for this protection reaction have been documented in the literature.
Standard Synthetic Route
The most common method involves the reaction of 1-butanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base:
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Reagents: 1-Butanol, tert-butyldimethylsilyl chloride, base (imidazole or triethylamine)
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Solvent: Typically dichloromethane (DCM) or tetrahydrofuran (THF)
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Conditions: Room temperature, anhydrous conditions
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Reaction: The hydroxyl group of 1-butanol reacts with TBDMSCl, forming the silyl ether with the elimination of HCl, which is neutralized by the base.
DMSO-Hexane Method
A novel approach using DMSO-hexane as a solvent system has been shown to efficiently produce silyl ethers without requiring a base:
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Reagents: 1-Butanol, tert-butyldimethylsilyl chloride
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Solvent: DMSO and hexane mixture
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Conditions: Ambient temperature
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Yield: High yields (often >90%) of the corresponding TBS ether
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Advantage: This method avoids the need for bases such as imidazole or triethylamine .
The DMSO-hexane method is particularly notable because it strongly activates the silicon atom of trialkylsilyl chloride, promoting efficient reaction without additional reagents.
Chemical Reactions and Reactivity
1-Butanol, DMTBS undergoes various chemical reactions that are characteristic of silyl ethers. Understanding these reactions is crucial for its applications in organic synthesis.
Deprotection Reactions
The most important reaction of 1-Butanol, DMTBS is the deprotection to regenerate 1-butanol. Several methods have been developed for this purpose:
TiCl₄-Lewis Base Complex Method
An efficient method for deprotection involves the use of TiCl₄-Lewis base complexes:
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Reagents: TiCl₄ complexed with Lewis bases (AcOEt, CH₃NO₂)
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Advantage: Smoother deprotection compared to TiCl₄ alone
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Selectivity: Can achieve selective desilylation between different types of silyl ethers .
The reaction velocity with these complexes is considerably greater than with TiCl₄ alone, despite appearing to be less reactive due to the influence of Lewis bases.
Stability Characteristics
The TBDMS (or DMTBS) protecting group imparts specific stability characteristics to 1-butanol:
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pH Stability: Resistant to basic conditions; more stable than trimethylsilyl (TMS) ethers
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Thermal Stability: Higher than many other protecting groups
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Selective Removal: Can be selectively removed in the presence of other functional groups .
Scientific Research Applications
1-Butanol, DMTBS serves multiple purposes in scientific research across various disciplines.
Applications in Organic Synthesis
The compound is extensively used in organic synthesis as:
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Protecting Group: For hydroxyl group protection during multi-step syntheses
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Intermediate: In the synthesis of complex organic molecules
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Reagent: For selective transformations in the presence of other reactive groups.
Analytical Chemistry Applications
In analytical chemistry, 1-Butanol, DMTBS serves as:
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Standard: For gas chromatography calibration
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Derivatization Agent: For GC-MS analysis of alcohols
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Reference Compound: With a documented retention index of approximately 1008-1012 on non-polar GC columns .
| Column Type | Active Phase | Retention Index | Reference |
|---|---|---|---|
| Capillary | VF-5MS | 1008.4 | Tret'yakov, 2007 |
| Capillary | Methyl Silicone | 1012.0 | Peng, Yang, et al., 1991 |
Comparative Analysis with Similar Compounds
Understanding how 1-Butanol, DMTBS compares to related compounds provides valuable context for its applications.
Comparison with Parent Compound (1-Butanol)
| Property | 1-Butanol | 1-Butanol, DMTBS |
|---|---|---|
| Molecular Formula | C₄H₁₀O | C₁₀H₂₄OSi |
| Molecular Weight | 74.12 g/mol | 188.38 g/mol |
| Solubility in Water | 66 g/L @ 20°C | Poor solubility |
| Chemical Reactivity | Reactive hydroxyl group | Protected hydroxyl group |
| Boiling Point | 117.7°C | Higher than 1-butanol |
| Applications | Solvent, intermediate | Protecting group, intermediate |
1-Butanol is considerably more polar and water-soluble than its DMTBS derivative, making the parent compound more suitable for aqueous reactions .
Comparison with Other Silyl Ethers
| Silyl Ether Type | Relative Stability | Deprotection Conditions | Size |
|---|---|---|---|
| TMS (trimethylsilyl) | Low | Mild acid, fluoride | Small |
| TBDMS/DMTBS | Medium | Fluoride, moderate acid | Medium |
| TBDPS (tert-butyldiphenylsilyl) | High | Strong fluoride, stronger acid | Large |
The TBDMS/DMTBS protecting group offers a balance between stability and ease of removal, making it one of the most widely used silyl protecting groups in organic synthesis .
Toxicological Considerations
While specific toxicological data for 1-Butanol, DMTBS is limited in the search results, some general considerations can be made based on related compounds and chemical structures.
Future Research Directions
Based on the current understanding of 1-Butanol, DMTBS and related compounds, several promising research directions emerge:
Methodology Development
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Green Chemistry Approaches: Development of more environmentally friendly methods for the synthesis and deprotection of 1-Butanol, DMTBS
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Catalytic Systems: Investigation of novel catalytic systems for more efficient silylation reactions
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Application Scope: Expansion of the application scope to more complex substrates .
Analytical Method Development
Further refinement of analytical methods for the detection and quantification of 1-Butanol, DMTBS in complex mixtures could enhance its utility as an analytical standard .
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